molecular formula C9H17NO3 B14051501 (4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol

(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol

Cat. No.: B14051501
M. Wt: 187.24 g/mol
InChI Key: HEZCWNJAXVXKPR-UHFFFAOYSA-N
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Description

(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol is a complex organic compound with a unique structure that includes a cyclopentane ring fused with a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol typically involves multiple steps. One common method starts with the preparation of a key intermediate, (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol. This intermediate is then subjected to various reactions, including reduction and substitution, to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves optimized processes to ensure high yield and purity. For example, the use of palladium-catalyzed hydrogenation and subsequent purification steps can achieve a high-purity product .

Chemical Reactions Analysis

Types of Reactions

(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce various alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, (4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol is studied for its potential therapeutic applications. It serves as a precursor for the synthesis of drugs like ticagrelor, a platelet aggregation inhibitor used to prevent thrombosis .

Industry

Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in chemical manufacturing .

Mechanism of Action

The mechanism of action of (4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol involves its interaction with specific molecular targets. For example, in the synthesis of ticagrelor, it acts as a key intermediate that undergoes further chemical modifications to produce the active drug. The molecular pathways involved include nucleophilic substitution and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol apart is its specific combination of functional groups and ring structures, which provide unique reactivity and versatility in chemical synthesis. Its role as a key intermediate in the production of important pharmaceuticals highlights its significance in medicinal chemistry .

Properties

IUPAC Name

(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2)12-7-5(4-11)3-6(10)8(7)13-9/h5-8,11H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZCWNJAXVXKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CC(C2O1)N)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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